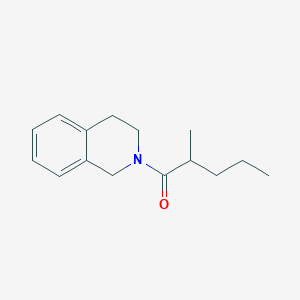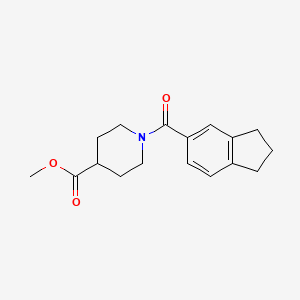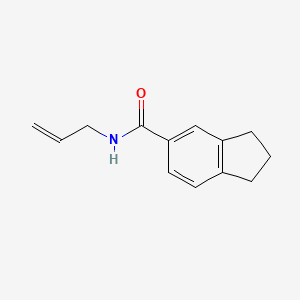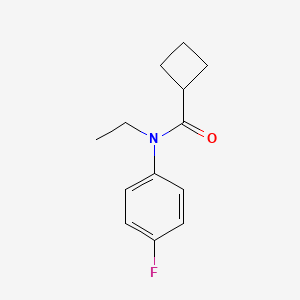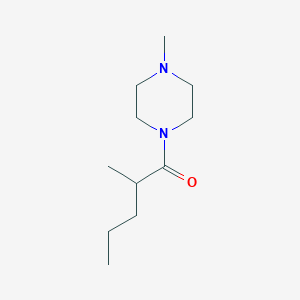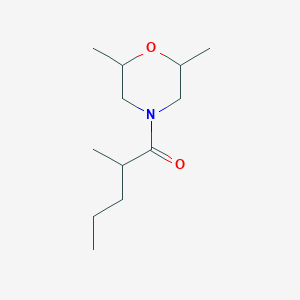
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one, also known as DMPK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMPK is a highly selective inhibitor of the protein kinase CK1δ, which plays a critical role in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
作用机制
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one acts as a highly selective ATP-competitive inhibitor of CK1δ. CK1δ is a serine/threonine protein kinase that phosphorylates various substrates, including clock proteins, DNA damage response proteins, and β-catenin. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one binds to the ATP-binding pocket of CK1δ, preventing the phosphorylation of downstream substrates. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to modulate the circadian rhythm by inhibiting CK1δ-mediated phosphorylation of clock proteins. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has also been shown to sensitize cancer cells to DNA-damaging agents by inhibiting CK1δ-mediated phosphorylation of DNA damage response proteins.
Biochemical and Physiological Effects:
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to modulate various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling pathway. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to modulate the expression of clock genes, such as Per1 and Per2, leading to the modulation of circadian rhythm. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has also been shown to sensitize cancer cells to DNA-damaging agents, leading to increased apoptosis. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to inhibit the Wnt signaling pathway by inhibiting the phosphorylation of β-catenin, leading to decreased cell proliferation.
实验室实验的优点和局限性
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one is a highly selective inhibitor of CK1δ, making it a valuable tool compound for studying the role of CK1δ in various cellular processes. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to have good bioavailability and pharmacokinetic properties, making it a promising lead compound for drug discovery and development. However, 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has significant potential for drug discovery and development, and several future directions can be explored. First, the development of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one derivatives with improved solubility and selectivity for CK1δ could lead to the development of more potent and specific CK1δ inhibitors. Second, the combination of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one with other drugs, such as DNA-damaging agents or Wnt inhibitors, could lead to synergistic effects in cancer treatment. Third, the development of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one as a diagnostic tool for circadian rhythm disorders or DNA damage response defects could lead to improved patient outcomes. Finally, the identification of other targets of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one could lead to the development of new therapeutic strategies for various diseases.
Conclusion:
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one is a chemical compound with significant potential for drug discovery and development. Its highly selective inhibition of CK1δ makes it a valuable tool compound for studying various cellular processes. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to modulate circadian rhythm, DNA damage response, and Wnt signaling pathway, leading to potential applications in cancer treatment, circadian rhythm disorders, and other diseases. The development of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one derivatives, combination therapies, diagnostic tools, and identification of new targets could lead to significant advances in drug discovery and development.
合成方法
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one involves the reaction of 2,6-dimethylmorpholine with 2-methylpentanone in the presence of a catalyst. The reaction yields 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one as a white crystalline solid with a melting point of 115-117 °C. The purity of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one can be further improved through recrystallization or column chromatography.
科学研究应用
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been extensively studied for its potential applications in drug discovery and development. CK1δ is a promising drug target for various diseases, including cancer, Alzheimer's disease, and diabetes. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to inhibit CK1δ activity in vitro and in vivo, leading to the modulation of downstream signaling pathways. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has also been used as a tool compound to study the role of CK1δ in circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
属性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-5-6-9(2)12(14)13-7-10(3)15-11(4)8-13/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKREYTWDYEBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CC(OC(C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


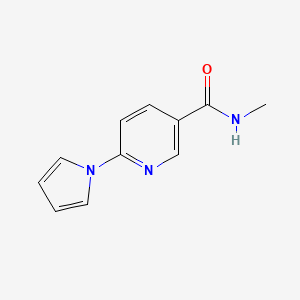
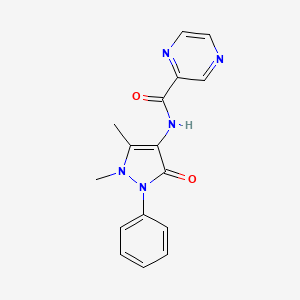
![1'-Propylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500743.png)


![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
![N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)
